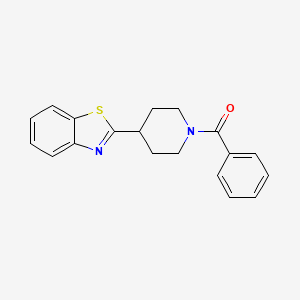

![molecular formula C8H12O2 B2666986 1-Oxaspiro[4.4]nonan-2-one CAS No. 33448-80-5](/img/structure/B2666986.png)

1-Oxaspiro[4.4]nonan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Oxaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C8H12O2 . It is a liquid at room temperature .

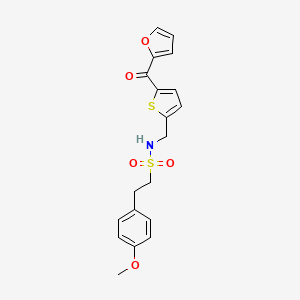

Synthesis Analysis

The synthesis of 1-Oxaspiro[4.4]nonan-2-one has been reported in a study where a fac-Ir (ppy)3-catalyzed intermolecular dearomative cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes was performed . This method provides a new access to the synthesis of spirocycle skeletons applying water as an external oxygen source under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[4.4]nonan-2-one contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, and 1 ester (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving 1-Oxaspiro[4.4]nonan-2-one have been studied. One such reaction is the visible-light-induced intermolecular dearomative cyclization of furans . This reaction affords substituted spirolactones in yields of 19-91% via a 5-exo-dig radical cyclization under visible light .Physical And Chemical Properties Analysis

1-Oxaspiro[4.4]nonan-2-one is a liquid at room temperature . The molecular weight of the compound is 140.18 .Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

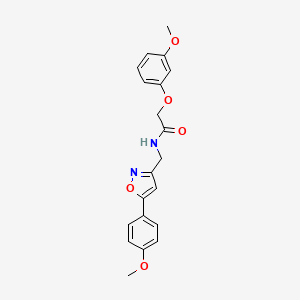

- Synthesis of Functionalized Derivatives : 1-Oxaspiro[4.4]nonan-2-one has been utilized in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are significant in several bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

- Stereochemical Analysis : Investigations into the diastereoselectivities of ketones related to 1-Oxaspiro[4.4]nonan-2-one have provided insights into steric effects and selectivities in chemical reactions (Yadav & Sriramurthy, 2001).

- Anisatin Model Synthesis : Studies involving the synthesis of anisatin models have used 2-oxaspiro[3.5]nonane derivatives, demonstrating the compound's utility in modeling complex natural products (Kato, Kitahara, & Yoshikoshi, 1985).

- Spiroaminal Synthesis : The synthesis of spiroaminals, which includes 1-oxaspiro[4.4]nonan-2-one derivatives, has been explored due to their presence in natural and synthetic products with significant biological activities (Sinibaldi & Canet, 2008).

Biological and Medicinal Chemistry Applications

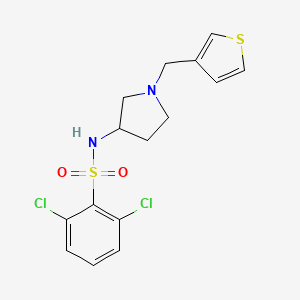

- Bispiroheterocyclic Synthesis : The synthesis of bispiroheterocyclic systems, involving 1-oxaspiro[4.4]nonan-2-one, has been researched for their potential antimicrobial properties (Al-Ahmadi, 1996).

- Inhibitor Development : Novel oxaspiro[4.4]nonane scaffolds have been synthesized for the discovery of potent inhibitors in biomedical research, demonstrating the compound's potential in drug discovery (Ott et al., 2008).

Chemical Process and Synthesis Applications

- Carbohydrate-Derived Skeletons : Research on the synthesis of carbohydrate-derived 1-oxaspiro[4.4]nonane skeletons has shown the versatility of this compound in constructing spironucleosides, which are important in medicinal chemistry (Maity, Achari, Drew, & Mandal, 2010).

- Total Synthesis Applications : The compound has been used in the total synthesis of complex molecules like spirocyclic ethers, showcasing its utility in advanced organic synthesis (Young, Jung, & Cheng, 2000).

Safety And Hazards

Propiedades

IUPAC Name |

1-oxaspiro[4.4]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVMNDINHUZJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[4.4]nonan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(6-Bromo-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2666903.png)

![N-[(6-Thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2666904.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2666907.png)

![4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666914.png)

![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2666919.png)

![N-(3-butoxyphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2666920.png)

![N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2666922.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)